molecular formula C12H14N6O2 B287739 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

货号 B287739
分子量: 274.28 g/mol
InChI 键: BXZMKTWHJBRKRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is often dysregulated in cancer. PD0325901 has been shown to inhibit the activity of the MAPK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

作用机制

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile inhibits the activity of the MAPK pathway by specifically targeting and binding to the mitogen-activated protein kinase kinase (MEK) enzyme. MEK is a key component of the MAPK pathway, and its activation leads to the activation of downstream signaling molecules that promote cell growth and survival. By inhibiting MEK activity, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile prevents the activation of downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the MAPK pathway, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to induce cell cycle arrest in cancer cells, increase the expression of pro-apoptotic proteins, and decrease the expression of anti-apoptotic proteins. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

实验室实验的优点和局限性

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been extensively studied in preclinical and clinical settings, making it a well-characterized compound. However, there are also limitations to using 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in lab experiments. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has limited efficacy in some cancer types, which may limit its usefulness in certain experiments.

未来方向

There are several future directions for the study of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to explore the potential of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in combination with other anti-cancer agents, such as immunotherapy. Another direction is to investigate the use of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in cancer prevention, as it has been shown to inhibit the growth of pre-cancerous cells. Additionally, further research is needed to understand the mechanisms of resistance to 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile and to develop strategies to overcome resistance. Finally, the potential of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile in other diseases, such as neurodegenerative diseases, should be explored.

合成方法

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with ethyl 2-bromoacetate to form 4,6-dimethoxy-2-(2-ethoxy-2-oxoethyl)pyrimidine. The second step involves the reaction of 4,6-dimethoxy-2-(2-ethoxy-2-oxoethyl)pyrimidine with hydrazine hydrate to form 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)pyrazole-4-carbonitrile. The final step involves the reaction of 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)pyrazole-4-carbonitrile with ethyl iodide to form 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile.

科学研究应用

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. Studies have shown that 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile inhibits the growth of a wide range of cancer cell lines, including melanoma, colorectal, pancreatic, and breast cancer cells. 5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

属性

产品名称

5-amino-1-(4,6-dimethoxy-2-pyrimidinyl)-3-ethyl-1H-pyrazole-4-carbonitrile

分子式

C12H14N6O2

分子量

274.28 g/mol

IUPAC 名称

5-amino-1-(4,6-dimethoxypyrimidin-2-yl)-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H14N6O2/c1-4-8-7(6-13)11(14)18(17-8)12-15-9(19-2)5-10(16-12)20-3/h5H,4,14H2,1-3H3

InChI 键

BXZMKTWHJBRKRH-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=NC(=CC(=N2)OC)OC

规范 SMILES

CCC1=NN(C(=C1C#N)N)C2=NC(=CC(=N2)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。